BenchChemオンラインストアへようこそ!

Enfumafungin

Antifungal drug discovery Glucan synthase inhibition Natural product screening

Enfumafungin is the only commercially available triterpenoid glucan synthase inhibitor that binds the Fks1 TM5 helix—a site distinct from echinocandins—retaining activity against FKS mutant strains. Unlike semi-synthetic derivatives (e.g., ibrexafungerp), the natural hemiacetal epimeric mixture preserves native target engagement kinetics. Procure enfumafungin as the essential starting scaffold for designing orally bioavailable, resistance-bypass antifungals, or as a reference standard for SAR studies of C-2/C-19 modifications.

Molecular Formula C38H60O12
Molecular Weight 708.9 g/mol
Cat. No. B1262757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnfumafungin
Synonymsenfumafungin
Molecular FormulaC38H60O12
Molecular Weight708.9 g/mol
Structural Identifiers
SMILESCC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C
InChIInChI=1S/C38H60O12/c1-18(2)19(3)34(5)13-14-36(7)21-9-10-25-35(6)17-47-33(46)38(25,22(21)11-12-37(36,8)29(34)31(44)45)15-23(48-20(4)40)30(35)50-32-28(43)27(42)26(41)24(16-39)49-32/h11,18-19,21,23-30,32-33,39,41-43,46H,9-10,12-17H2,1-8H3,(H,44,45)/t19-,21+,23-,24-,25+,26-,27+,28-,29-,30+,32+,33?,34-,35-,36-,37+,38+/m1/s1
InChIKeyIAOFPTKYKOAKGZ-CRWQHXLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enfumafungin Procurement Guide: Natural Triterpene Glucan Synthase Inhibitor for Antifungal Research


Enfumafungin (CAS 260979-95-1) is a glycosylated fernane-type triterpenoid natural product isolated from the fungus Hormonema carpetanum [1]. It functions as a specific inhibitor of fungal β-(1,3)-D-glucan synthase, targeting the Fks1 subunit to disrupt cell wall biosynthesis [2]. Unlike the structurally distinct echinocandin lipopeptides, enfumafungin possesses a triterpene glycoside scaffold that binds to a unique site on the transmembrane helix TM5 of Fks1, enabling activity against echinocandin-resistant fungal strains bearing FKS mutations [3].

Why Generic Substitution of Enfumafungin in Research Applications Is Inadvisable


Generic substitution between enfumafungin and other glucan synthase inhibitors, including echinocandins or enfumafungin-derived semi-synthetic analogs such as ibrexafungerp (SCY-078/MK-3118), fails at multiple levels. First, enfumafungin and echinocandins bind to distinct sites on the Fks1 glucan synthase complex, as evidenced by cryo-EM structures showing enfumafungin attaches to transmembrane helix TM5 while echinocandins occupy a different binding region [1]. Second, the natural product enfumafungin contains a hemiacetal moiety that exists as an interconverting epimeric mixture, a structural feature absent in its semi-synthetic derivatives that critically influences solubility and target engagement kinetics [2]. Third, even minor structural variations among natural enfumafungin analogs (e.g., enfumafungins B and C with altered C-2 substituents or C-19 carboxyl modifications) result in significantly diminished antifungal activity, underscoring the exquisite structure-activity relationship constraints of the core scaffold [3].

Enfumafungin vs. Comparator Quantitative Evidence for Research Procurement Decisions


Enfumafungin Activity Compared to Echinocandin Analog L-733560 in Glucan Synthase Inhibition

In a direct head-to-head natural product screening study, enfumafungin demonstrated in vitro antifungal activity comparable to that of L-733560, a close semi-synthetic analogue of the echinocandin caspofungin (MK-0991) [1]. This comparison is notable because enfumafungin achieves potency comparable to a clinically validated echinocandin analog while operating through a structurally distinct triterpene glycoside scaffold rather than a lipopeptide backbone.

Antifungal drug discovery Glucan synthase inhibition Natural product screening

Enfumafungin Activity Relative to Natural Analogs Enfumafungins B and C

In a direct comparative study of natural analogs isolated from the same producing organism Hormonema carpetanum, enfumafungin exhibited significantly higher antifungal activity than its co-isolated analogs enfumafungin B and enfumafungin C [1]. The reduced activity of the analogs correlates with structural differences at the C-2 substituent and the presence/absence of the C-19 carboxylic acid moiety, establishing these positions as critical pharmacophoric elements for antifungal potency.

Structure-activity relationship Natural product analogs Biosynthesis

Enfumafungin Binding Site Differentiation from Echinocandins on Fks1 Glucan Synthase

Cryo-electron microscopy (cryo-EM) structures of Saccharomyces cerevisiae Fks1 in complex with enfumafungin reveal that enfumafungin binds to a single transmembrane helix TM5 of the glucan synthase complex, reorganizing its local lipid environment and stabilizing the enzyme in a specific basal state [1]. This binding site is structurally distinct from the echinocandin binding region, providing a molecular explanation for why enfumafungin-derived compounds retain activity against echinocandin-resistant isolates bearing FKS gene mutations [2]. The structural data represent the first high-resolution visualization of triterpenoid antifungal binding to its target.

Cryo-EM structural biology Drug-target interaction Resistance mechanism

Enfumafungin-Derivative MK-3118 Demonstrates Potency Against Echinocandin-Resistant Candida Isolates

While direct quantitative comparative data for enfumafungin itself against echinocandin-resistant strains are limited, its semi-synthetic derivative MK-3118 (SCY-078/ibrexafungerp) demonstrates the scaffold's intrinsic capacity for retained activity against FKS mutants [1]. Against 36 Candida spp. FKS mutants tested, only 25.0% were non-wild-type to SCY-078 compared with 83.3% non-wild-type to one or more echinocandins [1]. Among C. glabrata isolates carrying FKS alterations specifically, 84.0% were non-wild-type to echinocandins versus only 24.0% to SCY-078 [1]. MK-3118 demonstrated enhanced efficacy with decreased MICs relative to caspofungin against most C. albicans and C. glabrata echinocandin-resistant isolates [2].

Antifungal resistance Candida spp. In vitro susceptibility

Enfumafungin-Derivative pH-Enhanced Activity vs. Conventional Azole Antifungals

Patent claims for enfumafungin derivative triterpenoid compounds disclose enhanced antifungal efficacy under acidic conditions (pH below approximately 7) [1]. This property enables the treatment or prevention of fungal infections occurring in low-pH anatomical environments such as the vaginal cavity, fungal abscesses, or upper gastrointestinal tract infections [1]. This pH-dependent activity profile represents a differentiation from azole antifungals (e.g., fluconazole), which do not exhibit pH-enhanced potency in these environments.

Vulvovaginal candidiasis pH-dependent activity Drug formulation

Enfumafungin Application Scenarios: Optimized Research Use Cases


Scaffold-Hopping Program for Oral Glucan Synthase Inhibitors

Procure enfumafungin as a structurally novel, non-lipopeptide starting scaffold for medicinal chemistry campaigns seeking orally bioavailable glucan synthase inhibitors. The compound's in vitro activity comparable to L-733560 (a caspofungin analogue) confirms its potency benchmark [1], while its triterpene glycoside backbone provides a chemical template distinct from echinocandins that is amenable to atom-by-atom modification for optimizing oral pharmacokinetics [2].

Mechanistic Studies of Non-Echinocandin Glucan Synthase Inhibition

Use enfumafungin in biochemical and structural studies to investigate glucan synthase inhibition via a binding mode distinct from echinocandins. The cryo-EM structures demonstrating enfumafungin binding to transmembrane helix TM5 of Fks1 [3] enable molecular-level interrogation of an alternative inhibitory mechanism, facilitating resistance-bypass drug design and fundamental studies of fungal cell wall biosynthesis.

Echinocandin Resistance Pharmacology Models

Employ enfumafungin as a positive control or reference compound in assays evaluating compound activity against echinocandin-resistant Candida isolates. Although enfumafungin itself lacks extensive published MIC data against clinical isolates, its derivative MK-3118 (SCY-078) demonstrates that the enfumafungin scaffold retains activity against FKS mutants, with only 25.0% of mutant isolates being non-wild-type to the scaffold vs. 83.3% to echinocandins [4].

Natural Product Biosynthesis and SAR Reference Standard

Utilize enfumafungin as the reference standard for comparative antifungal activity assessment of newly isolated natural analogs or semi-synthetic derivatives. Studies of enfumafungins B and C demonstrate that the parent enfumafungin possesses significantly higher activity [5], providing a benchmark for SAR studies evaluating modifications at the C-2 substituent and C-19 carboxylic acid positions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enfumafungin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.